molecular formula C12H14BClN2O4 B1527991 (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid CAS No. 1452577-78-4

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid

Cat. No. B1527991
CAS RN: 1452577-78-4
M. Wt: 296.52 g/mol
InChI Key: FVVZLTHHMQQXQH-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid” is a chemical compound with the empirical formula C12H14BClN2O4 . It has a molecular weight of 296.51 and 262.07 . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-8(13(17)18)10-9(15)5-4-6-14-10/h4-7,17-18H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. For example, it has been used in the preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives, demonstrating its utility in synthesizing a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters with high yields up to 94% (Li et al., 2014). Additionally, its role in the synthesis of terphenylboronic acid derivatives for recognizing anomers of 2-deoxyribofuranoside highlights its importance in controlling stereochemistry in synthetic organic reactions (Yamashita et al., 1996).

Medicinal Chemistry Applications

In medicinal chemistry, the compound is integral to the development of new pharmaceutical agents. It has facilitated the synthesis of complex molecular frameworks with potential biological activity. For instance, it has been employed in the synthesis of nonsymmetrical5-aryl-2-indolopyrrole derivatives through controlled mono Suzuki-Miyaura cross-coupling, offering a pathway to create diverse pyrrole-based molecules with significant yields (Beaumard et al., 2010).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H317, H302-H315-H319 , indicating that it may cause an allergic skin reaction, and it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.

Action Environment

The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

properties

IUPAC Name

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZLTHHMQQXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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